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Introduction

dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional
co-activators, CREB-binding protein (CBP) and E1A binding protein p300.[1][2][3] As a
Proteolysis Targeting Chimera (PROTAC), dCBP-1 recruits CBP/p300 to the E3 ubiquitin ligase
Cereblon (CRBN), leading to their ubiquitination and subsequent proteasomal degradation.[3]
This targeted degradation provides a powerful tool to study the acute and direct consequences
of CBP/p300 loss on a global scale.

CBP and p300 are critical lysine acetyltransferases (KATSs) that play a central role in regulating
gene expression by acetylating histones and other proteins.[2] A key function of CBP/p300 is
the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and
promoters.[4][5] By catalyzing this and other acetylation events, CBP/p300 facilitate the
recruitment of transcriptional machinery and promote an open chromatin state conducive to
gene expression.[6]

Given their profound role in chromatin architecture and gene regulation, studying the genome-
wide consequences of CBP/p300 degradation is crucial for understanding their function in
normal physiology and disease, particularly in cancers where their activity is often
dysregulated. Chromatin Immunoprecipitation followed by sequencing (ChiIP-seq) is an
indispensable technique for mapping the genomic localization of histone modifications and
transcription factors. This document provides a detailed experimental design and protocol for
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performing ChIP-seq analysis to investigate the effects of dCBP-1 treatment, with a focus on
histone acetylation marks.

Mechanism of Action of dCBP-1

dCBP-1 is a PROTAC that induces the degradation of both CBP and p300.[5] This degradation
is rapid, with near-complete loss of CBP/p300 protein observed within hours of treatment in
various cell lines, including multiple myeloma and haploid HAP1 cells.[1][2][5] The degradation
of these master acetyltransferases leads to a global reduction in specific histone acetylation
marks, most notably H3K27ac, H3K18ac, and H2BK20ac.[4][7] This loss of acetylation at
regulatory regions, such as enhancers, results in the suppression of key oncogenic
transcriptional programs, including the downregulation of MYC expression.[3][4][5]

Experimental Design for ChIP-seq Analysis

A well-designed ChiP-seq experiment is critical for obtaining high-quality, interpretable data.
The following considerations are essential when studying the effects of dCBP-1.

Cell Line Selection and Culture

o Select a cell line known to be sensitive to CBP/p300 degradation by dCBP-1. Multiple
myeloma cell lines (e.g., MM1.S) have been shown to be highly responsive.[1][2]

¢ Maintain consistent cell culture conditions, including passage number and confluency, to
minimize variability.

dCBP-1 Treatment Optimization

o Dose-Response: Perform a dose-response experiment to determine the optimal
concentration of dCBP-1 for achieving maximal CBP/p300 degradation in your chosen cell
line. Western blotting for CBP and p300 is recommended for this assessment.
Concentrations in the range of 10-1000 nM are typically effective.[1]

o Time-Course: Conduct a time-course experiment to identify the optimal treatment duration.
Near-complete degradation of CBP/p300 has been observed as early as 1-2 hours post-
treatment.[1][2][5] Shorter time points are preferable to focus on the direct effects of
CBP/p300 loss and minimize secondary, indirect effects.
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Controls

Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to
dissolve dCBP-1 for the same duration as the dCBP-1 treatment.

Input DNA Control: A sample of sonicated chromatin that has not been subjected to
immunoprecipitation should be processed in parallel. This control is essential for correcting
for biases in chromatin shearing and sequencing.

Negative IgG Control: An immunoprecipitation using a non-specific IgG antibody from the
same species as the primary antibody should be included to control for non-specific binding
of chromatin to the beads and antibody.

Spike-in Normalization

Treatment with dCBP-1 is expected to cause a global decrease in histone acetylation.

Standard ChlIP-seq normalization methods based on total read counts can mask these global

changes. Therefore, the use of an exogenous spike-in control is highly recommended.

Principle: A known amount of chromatin from a different species (e.g., Drosophila
melanogaster) is added to the experimental chromatin (e.g., human) before
immunoprecipitation.

Procedure: The ratio of reads mapping to the spike-in genome versus the experimental
genome is used to calculate a normalization factor that allows for the quantitative
comparison of histone modification levels between different conditions (e.g., DMSO vs.
dCBP-1).

Antibody: A species-specific antibody that recognizes a histone modification in the spike-in
chromatin is also added to the immunoprecipitation reaction.

Quantitative Data Summary

The following tables summarize quantitative data reported in studies of dCBP-1 and related

compounds.

Table 1: dCBP-1 Degradation Efficiency
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. dCBP-1 Treatment % Degradation
Cell Line . . Reference
Concentration Duration of p300/CBP
MML1.S 10-1000 nM 6 hours Near-complete [1]
HAP1 10-1000 nM 6 hours Near-complete [1]
HAP1 250 nM 1 hour Almost complete  [2]
Significant
HAP1 1uM 6 hours ) [8]
degradation
Multiple
Myeloma Cell <10 nM 2 hours Almost complete  [9]
Lines
Table 2: Effect of dCBP-1 on Histone Acetylation
. . dCBP-1
Histone Mark Cell Line Effect Reference
Treatment
Multiple -~ Near-complete
H3K27ac Not specified [41[5]
Myeloma loss
Near-complete
H3K18ac SKNMC, A673 6 hours [7]
loss
Near-complete
H2BK20ac SKNMC, A673 6 hours [7]
loss
H3K18ac HAP1 Not specified Loss of mark [4]

Table 3: Effect of dCBP-1 on Gene Expression

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.medchemexpress.com/dcbp-1.html
https://www.medchemexpress.com/dcbp-1.html
https://www.medchemexpress.com/literature/dcbp-1-is-a-selective-protac-degrader-of-p300-cbp.html
https://www.biorxiv.org/content/10.1101/2024.05.03.592353v1.full-text
https://www.youtube.com/watch?v=QB4K2n14q1k
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2025/md/d4md00969j
https://www.researchgate.net/publication/348373349_Targeted_degradation_of_the_enhancer_lysine_acetyltransferases_CBP_and_p300
https://link.springer.com/article/10.1038/s44319-025-00552-z
https://link.springer.com/article/10.1038/s44319-025-00552-z
https://pubs.rsc.org/en/content/articlehtml/2025/md/d4md00969j
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

. dCBP-1 Effect on
Gene Cell Line . Reference
Treatment Expression
Multiple - Potent
MYC Not specified ] [4][5]
Myeloma downregulation
Most
MYC MML1.S Not specified downregulated 9]
gene

Signaling Pathways and Experimental Workflows

CBPI/p300 Signaling Pathway
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Caption: CBP/p300 signaling and dCBP-1 mechanism.
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Experimental Workflow for ChIP-seq
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Caption: Experimental workflow for ChIP-seq after dCBP-1 treatment.

Detailed Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and
antibodies.

Cell Culture and dCBP-1 Treatment

o Culture cells to ~80% confluency. For a typical ChlP-seq experiment, 1-4 x 10"7 cells per
immunoprecipitation are recommended.

o Treat cells with the predetermined optimal concentration and duration of dCBP-1 or vehicle
(DMSO).

Chromatin Cross-linking and Preparation

e Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate
for 10 minutes at room temperature with gentle shaking.

e Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and
incubate for 5 minutes at room temperature.

e Wash the cells twice with ice-cold PBS.

o Harvest the cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.
o Lyse the cells with a suitable lysis buffer containing protease inhibitors.

« Isolate the nuclei and resuspend in a nuclear lysis/sonication buffer.

e Shear the chromatin to an average fragment size of 200-500 bp using a sonicator.
Optimization of sonication conditions is critical.

Spike-in and Immunoprecipitation

e Quantify the amount of sheared chromatin.
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e For each immunoprecipitation, dilute a specific amount of experimental chromatin in ChlP
dilution buffer.

e Add a pre-determined amount of spike-in chromatin (e.g., from Drosophila) to each sample.
e Save a small aliquot of the chromatin mixture as the "Input" control.
o Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

o Add the primary antibody (e.g., anti-H3K27ac) and the spike-in specific antibody to the pre-
cleared chromatin and incubate overnight at 4°C with rotation.

o Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-
chromatin complexes.

Washes, Elution, and DNA Purification

e Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-
specifically bound proteins and DNA.

o Elute the chromatin from the beads using an elution buffer.

o Reverse the cross-links by incubating the eluates and the input sample at 65°C for at least 6
hours in the presence of NaCl.

o Treat the samples with RNase A and Proteinase K to remove RNA and protein.

 Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

Library Preparation and Sequencing
e Quantify the purified DNA.

e Prepare sequencing libraries from the immunoprecipitated DNA and input DNA according to
the manufacturer's instructions (e.g., NEBNext Ultra Il DNA Library Prep Kit).

o Perform size selection of the libraries to obtain fragments in the desired range.

o Perform high-throughput sequencing on a platform such as Illumina NextSeq or NovaSeq.
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Bioinformatic Analysis

o Perform quality control of the raw sequencing reads.

» Align the reads to the appropriate reference genome (e.g., human) and the spike-in genome
(e.g., Drosophila).

o Calculate the spike-in normalization factor for each sample based on the ratio of reads
aligning to the spike-in and reference genomes.

» Normalize the ChIP-seq signal in each sample using the calculated spike-in factor.
e Perform peak calling to identify regions of enrichment.

o Perform differential binding analysis to identify regions with significant changes in histone
acetylation between dCBP-1 and vehicle-treated samples.

» Visualize the data using a genome browser.

o Perform downstream analyses such as pathway analysis and motif analysis.

Conclusion

The targeted degradation of CBP/p300 by dCBP-1 offers a unique opportunity to investigate
the direct role of these crucial co-activators in regulating the epigenome and gene expression.
A meticulously designed ChIP-seq experiment, incorporating appropriate controls and spike-in
normalization, is essential for generating robust and quantitatively accurate data. The protocols
and guidelines presented here provide a comprehensive framework for researchers to
successfully execute and interpret ChiP-seq experiments following dCBP-1 treatment,
ultimately leading to a deeper understanding of CBP/p300 biology and their potential as
therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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